molecular formula C13H9BrClN3 B14892521 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine

5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine

Cat. No.: B14892521
M. Wt: 322.59 g/mol
InChI Key: UQNVBDGPPAAKEU-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a 2-chlorobenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by bromination and subsequent benzylation with 2-chlorobenzyl chloride. The reaction conditions often involve the use of strong bases such as potassium hydroxide or sodium hydroxide, and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Cross-Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

    Buchwald-Hartwig Coupling: Utilizes palladium catalysts and ligands like BINAP, with bases such as sodium tert-butoxide in solvents like toluene.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can introduce various aryl groups, while Buchwald-Hartwig coupling can introduce amine groups.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit proteases involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities.

Properties

Molecular Formula

C13H9BrClN3

Molecular Weight

322.59 g/mol

IUPAC Name

5-bromo-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H9BrClN3/c14-11-5-10-6-17-18(13(10)16-7-11)8-9-3-1-2-4-12(9)15/h1-7H,8H2

InChI Key

UQNVBDGPPAAKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)Br)Cl

Origin of Product

United States

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